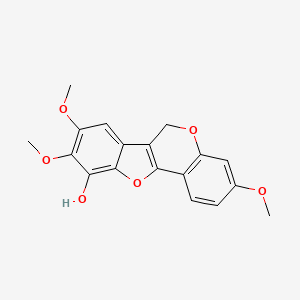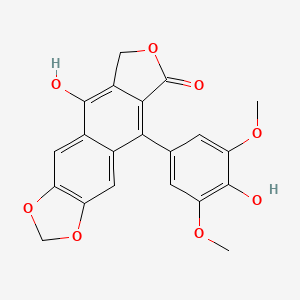
4'-Demethyldehydropodophyllotoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Demethyldehydropodophyllotoxin is an aryltetralin lignan that can be isolated from the leaves of Podophyllum hexandrum . This compound exhibits significant cytotoxic and antitumor activities . It is structurally related to podophyllotoxin, a well-known lignan used in the synthesis of various anticancer agents.
Wissenschaftliche Forschungsanwendungen
4’-Demethyldehydropodophyllotoxin has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It is known that this compound exhibits cytotoxic and antitumor activity
Mode of Action
Its cytotoxic and antitumor activities suggest that it may interfere with cellular processes such as dna replication or protein synthesis, leading to cell death
Biochemical Pathways
Given its cytotoxic and antitumor properties, it is likely that this compound impacts pathways related to cell growth and division . More research is needed to identify the exact pathways and their downstream effects.
Result of Action
4’-Demethyldehydropodophyllotoxin has been reported to exhibit cytotoxic and antitumor activity . This suggests that the compound may induce cell death in cancer cells, thereby inhibiting tumor growth.
Biochemische Analyse
Biochemical Properties
4’-Demethyldehydropodophyllotoxin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
4’-Demethyldehydropodophyllotoxin has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4’-Demethyldehydropodophyllotoxin is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4’-Demethyldehydropodophyllotoxin can be synthesized through several chemical routes. One common method involves the demethylation of podophyllotoxin derivatives. The reaction typically requires specific reagents and conditions to achieve the desired product with high purity and yield .
Industrial Production Methods: Industrial production of 4’-Demethyldehydropodophyllotoxin often involves the extraction from natural sources, such as the leaves of Podophyllum hexandrum. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Demethyldehydropodophyllotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound to enhance its biological activities or to synthesize derivatives with improved properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions include various derivatives of 4’-Demethyldehydropodophyllotoxin, which may exhibit enhanced or altered biological activities .
Vergleich Mit ähnlichen Verbindungen
Podophyllotoxin: A closely related lignan with similar cytotoxic and antitumor activities.
Etoposide: A derivative of podophyllotoxin used as an anticancer drug.
Teniposide: Another podophyllotoxin derivative with antitumor properties.
Uniqueness: 4’-Demethyldehydropodophyllotoxin is unique due to its specific structural modifications, which may result in different biological activities compared to its analogs. Its ability to be further modified to create novel derivatives with potentially improved therapeutic properties makes it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-6H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,22-23H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMUNWUDCBRTKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=C3C(=C(C4=CC5=C(C=C42)OCO5)O)COC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the main sources of 4'-Demethyldehydropodophyllotoxin, and what other similar compounds have been found in these plants?
A1: this compound has been isolated from Dysosma pleiantha . This plant also contains other lignans such as podophyllotoxin, dehydropodophyllotoxin, 4'-demethylpodophyllotoxin, podophyllotoxone, and isopicropodophyllone . Another species, Dysosma versipellis, has been found to contain similar lignans, including podophyllotoxin, dehydropodophyllotoxin, 4'-demethylpodophyllotoxin, isopicropodophyllone, isodiphyllin, and L-picropodophyllotoxin glycosides . These findings suggest that Dysosma species are a potential source of various bioactive lignans.
Q2: What is the significance of identifying this compound in Dysosma pleiantha?
A2: The identification of this compound in Dysosma pleiantha is significant because it was the first reported instance of this compound being isolated from this specific plant species . This discovery contributes to our understanding of the phytochemical diversity within the Dysosma genus and highlights the potential of these plants as sources of novel bioactive compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

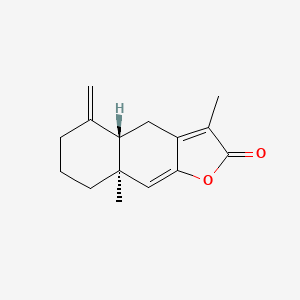
![[(2S,3R,4S,5R)-3-acetyloxy-5-hydroxy-2-[[(1R,3R,6S,9S,11S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-12,16-dimethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxan-4-yl] acetate](/img/structure/B600224.png)


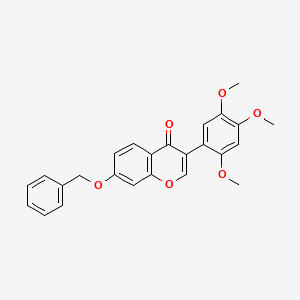

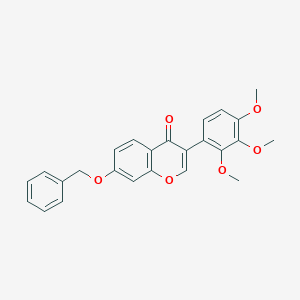
![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B600236.png)

